![molecular formula C21H23FN2O3 B2469752 2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 1005301-80-3](/img/structure/B2469752.png)
2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as tetrahydroquinolines, which have been shown to possess a range of biological activities.
Scientific Research Applications
Structural Aspects and Fluorescence Properties
Research into structural aspects and properties of similar isoquinoline-based compounds has revealed significant findings. For instance, studies have explored the structural behavior of amide-containing isoquinoline derivatives under different conditions, revealing their potential in forming gels and crystalline solids upon treatment with various mineral acids. This structural flexibility suggests potential applications in materials science, particularly in the development of new materials with specific mechanical properties or responsive behaviors under different environmental conditions. Additionally, these compounds have shown intriguing fluorescence properties when forming host–guest complexes, indicating potential applications in the development of fluorescent markers or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Bioactive Compound Development
The facile synthesis of related compounds, such as through cyclisation processes, has been documented, highlighting a pathway to complex and bioactive molecules that could serve as key intermediates in pharmaceutical synthesis. This underscores the significance of such compounds in the drug development process, potentially leading to new treatments or therapeutic agents (F. King, 2007).
Ligand for Peripheral Benzodiazepine Receptors
Investigations into the binding characteristics of specific ligands to peripheral benzodiazepine receptors have provided insights into the neurological applications of related compounds. Such studies are crucial for understanding the role of peripheral benzodiazepine receptors in various physiological processes and pathologies, potentially leading to novel therapeutic targets for neurological and psychiatric disorders (S. Chaki, T. Funakoshi, R. Yoshikawa, et al., 1999).
Anticancer and Antimalarial Activities
The synthesis of sulfonamide derivatives and their evaluation for cytotoxic activity against cancer cell lines has opened new avenues for the development of anticancer agents. Such research is pivotal for the discovery of new drugs with improved efficacy and specificity for cancer treatment. Additionally, compounds with structural similarities have shown potential in vitro antiplasmodial properties, underscoring their relevance in the search for new antimalarial therapies (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Fluorescent Sensing and Optical Properties
The development of fluorescent sensors based on quinoline platforms for distinguishing metal ions signifies the application of such compounds in analytical chemistry. This research highlights the potential of these compounds in environmental monitoring, bioimaging, and diagnostics, where specific and sensitive detection of metal ions is required (Xiaoyan Zhou, Pengxuan Li, Zhaohua Shi, et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been associated with anticonvulsant activities .
Mode of Action
The compound interacts with its targets to exert its effects. In the case of anticonvulsant activity, it is suggested that the effect is mediated by benzodiazepine receptors and other unknown mechanisms .
Biochemical Pathways
Given its suggested anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .
Result of Action
The compound’s action at the molecular and cellular level results in its therapeutic effects. In the context of anticonvulsant activity, this could involve reducing neuronal excitability or modulating neurotransmission .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-5-6-15-9-10-16(12-18(15)24)23-20(25)13-27-19-8-4-3-7-17(19)22/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNBOCSLTOZGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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